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molecular formula C16H10O4S B8291215 2-Phenylsulfonyl-1,4-naphthoquinone

2-Phenylsulfonyl-1,4-naphthoquinone

Cat. No. B8291215
M. Wt: 298.3 g/mol
InChI Key: SFUAZLZNJJLFBO-UHFFFAOYSA-N
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Patent
US04636456

Procedure details

10 g of compound (4) prepared above was suspended in 150 ml of acetone, and manganese dioxide was added thereto in an excess amount, followed by refluxing for 3 hours. Inorganic matter was removed by hot filtration, and the solvent was distilled off to obtain compound (5) as crystals. Yield: 4.5 g (45%).
Name
compound ( 4 )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[CH:19]=[C:18]([OH:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]=2[OH:21])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[C:1]1([S:7]([C:10]2[C:11](=[O:21])[C:12]3[C:17]([C:18](=[O:20])[CH:19]=2)=[CH:16][CH:15]=[CH:14][CH:13]=3)(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
compound ( 4 )
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Inorganic matter was removed by hot filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C=1C(C2=CC=CC=C2C(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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